N-CYCLOPROPYL-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-CYCLOPROPYL-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with a molecular formula of C20H14N4O5S2 . This compound features a unique structure that includes a cyclopropyl group, a nitro group, and a benzothiazole moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of N-CYCLOPROPYL-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE involves multiple steps. The process typically begins with the preparation of the benzothiazole core, followed by the introduction of the nitro group and the cyclopropyl group. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
N-CYCLOPROPYL-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Scientific Research Applications
N-CYCLOPROPYL-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group, in particular, plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
N-CYCLOPROPYL-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE can be compared to other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Benzothiazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Cyclopropyl-containing compounds: Often used in medicinal chemistry for their unique structural features
This compound stands out due to its combination of a cyclopropyl group, a nitro group, and a benzothiazole moiety, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C20H14N4O5S2 |
---|---|
Molecular Weight |
454.5g/mol |
IUPAC Name |
N-cyclopropyl-2-[[6-(5-nitro-1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H14N4O5S2/c25-17(21-10-1-2-10)9-30-20-22-15-6-4-11(8-16(15)31-20)23-18(26)13-5-3-12(24(28)29)7-14(13)19(23)27/h3-8,10H,1-2,9H2,(H,21,25) |
InChI Key |
MOGBNJGGWRICER-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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